Calcium aluminate

説明

特性

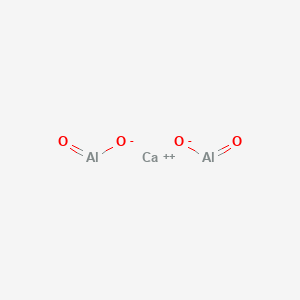

IUPAC Name |

calcium;oxido(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Ca.4O/q;;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWJKVMFIVXPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Al]=O.[O-][Al]=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaAl2O4, Al2CaO4 | |

| Record name | calcium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; [HSDB] White odorless powder; Insoluble in water; [J.M. Huber MSDS] | |

| Record name | Aluminum calcium oxide (Al2CaO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium aluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acids, Reactive to water | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.98 g/cu cm | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White monoclinic crystals, Crystals or powder | |

CAS No. |

12042-68-1, 12042-78-3 | |

| Record name | Aluminum calcium oxide (Al2CaO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012042681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum calcium oxide (Al2CaO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dialuminium calcium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1535 °C (decomposes) | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

thermodynamic properties of calcium aluminate phases

An In-depth Technical Guide to the Thermodynamic Properties of Calcium Aluminate Phases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium aluminates are a class of ceramic materials synthesized by heating calcium oxide (CaO) and aluminum oxide (Al₂O₃) at high temperatures.[1] While traditionally central to the cement and refractory industries, their unique chemical and physical properties are attracting interest in advanced applications, including biomaterials and drug delivery.[2][3] The hydration, dissolution, and thermal stability of these materials are governed by their fundamental thermodynamic properties. For professionals in drug development and materials science, understanding these properties is critical for designing and predicting the behavior of this compound-based biomaterials, which could be used as bone cements, scaffolds, or carriers for therapeutic agents.

This guide provides a comprehensive overview of the core thermodynamic properties of key this compound phases, details the experimental protocols used for their determination, and illustrates the logical relationships and potential biological interactions of these materials.

Anhydrous and Hydrated this compound Phases

The binary system of CaO-Al₂O₃ contains several stable and metastable crystalline phases.[1] The nomenclature often uses "cement chemist notation" (CCN), where C = CaO and A = Al₂O₃.[1]

Stable Anhydrous Phases:

-

Trithis compound (C₃A): 3CaO·Al₂O₃[1]

-

Dodecacalcium hepta-aluminate (C₁₂A₇): 12CaO·7Al₂O₃ (also known as mayenite)[1]

-

Monothis compound (CA): CaO·Al₂O₃[1]

-

Monocalcium dialuminate (CA₂): CaO·2Al₂O₃[1]

-

Monocalcium hexa-aluminate (CA₆): CaO·6Al₂O₃[1]

When these anhydrous phases react with water, they form various hydrated phases, which are often metastable and transform over time depending on temperature and water availability.[4] Key hydrated phases include CAH₁₀, C₂AH₈, C₃AH₆, and gibbsite (AH₃).[4] The formation and transformation of these hydrates are crucial for the setting and hardening of cements and for the in-vivo behavior of biomaterials.

Thermodynamic Properties

The thermodynamic stability and reactivity of this compound phases are defined by their enthalpy of formation (ΔH°f), standard entropy (S°), Gibbs free energy of formation (ΔG°f), and heat capacity (Cp).

Enthalpy and Gibbs Free Energy of Formation

The enthalpy of formation from the elements and from the constituent oxides provides a measure of the energetic stability of a compound. These values are typically determined using solution calorimetry.[5][6][7] The Gibbs free energy, which also accounts for entropy, indicates the spontaneity of formation.

Table 1: Thermodynamic Properties of Anhydrous this compound Phases at 298.15 K

| Phase (Formula) | ΔH°f (from oxides, kJ·mol⁻¹) | ΔG°f (from oxides, 1200K, kJ·mol⁻¹) | S° (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| C₃A (Ca₃Al₂O₆) | - | - | 205.05 ± 0.8[8][9] |

| CA (CaAl₂O₄) | - | - | 114.22 ± 0.8[8][9] |

| CA₂ (CaAl₄O₇) | -22.0 ± 2.6[7] | -38.3[10] | 188.73 ± 0.8[8][9] |

| CA₆ (CaAl₁₂O₁₉) | -40.1 ± 4.5[7] | - | - |

Note: A comprehensive and consistent set of values for ΔH°f and ΔG°f at standard temperature from the search results is limited; values are often derived from different experimental conditions and reference states. Data is presented as available in the cited literature.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise a material's temperature by a given amount. It is a critical parameter for applications involving thermal energy storage or for understanding material behavior during thermal processing like sterilization.[2] Recent studies have highlighted that trithis compound (C₃A) has a relatively high heat capacity, making it a candidate for thermal energy storage applications.[2] Heat capacity is typically measured using adiabatic, drop, or differential scanning calorimetry (DSC).[5][11]

Table 2: Thermodynamic Properties of Hydrated this compound Phases at 298.15 K

| Phase (Formula) | ΔH°f (kJ·mol⁻¹) | S° (J·mol⁻¹·K⁻¹) | Cp (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| Monocarbonate (3CaO·Al₂O₃·CaCO₃·10.7H₂O) | -8166.4 ± 7.7[6] | 652.4 ± 2.2[6] | 716.8 ± 3.6[6] |

| Monosulfate (3CaO·Al₂O₃·CaSO₄·12H₂O) | - | - | - |

The heat of reaction for the conversion of monosulfate to trisulfate is -144.9 kJ/mol.[6][12]

Experimental Protocols

The determination of thermodynamic data for ceramic materials requires specialized high-temperature techniques.[5][11][13][14]

Solution Calorimetry

This is the primary method for determining the enthalpy of formation (ΔH°f) of ceramic materials.[5][11] The principle relies on Hess's law. The heat of solution of the compound of interest and its constituent components (e.g., CaO and Al₂O₃) are measured in a strong acid or a high-temperature oxide melt.[6][7] The enthalpy of formation is then calculated from the difference in these measured heats.

Key Methodological Steps:

-

Sample Preparation: Synthesis of the pure this compound phase is performed, often by repeated heating and grinding of stoichiometric mixtures of precursors like CaCO₃ and Al₂O₃.[7] Product purity is confirmed by X-ray diffraction (XRD).

-

Calorimeter Setup: A high-precision calorimeter, such as an acid-solution calorimeter operating at near-ambient temperature or a high-temperature oxide-melt calorimeter (e.g., Calvet-type) operating at 700-1000 °C, is brought to thermal equilibrium.[6][13]

-

Measurement: A precisely weighed sample is dropped into the solvent within the calorimeter, and the resulting temperature change (and thus heat effect) is meticulously recorded.

-

Thermochemical Cycle: The process is repeated for the constituent oxides (or other reference materials). The enthalpy of formation is calculated by constructing a thermochemical cycle that combines the various heats of solution.[6]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15][16] It is used to determine heat capacity, heats of phase transitions, and reaction enthalpies.[5][17][18]

Key Methodological Steps:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials (e.g., indium).

-

Sample Preparation: A small, precisely weighed amount of the sample powder is sealed in a sample pan (e.g., aluminum, platinum). An empty pan is used as a reference.

-

Thermal Program: The sample and reference are heated (or cooled) at a controlled, constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[4]

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference. An endothermic process (like melting) results in a peak, while an exothermic process results in a valley (by convention).

-

Data Analysis:

-

Heat Capacity (Cp): Determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.[19]

-

Phase Transitions: The temperature of a peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH_trans).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[15][20] It is particularly useful for studying decomposition and hydration/dehydration reactions, which are common in this compound systems.[4][21]

Key Methodological Steps:

-

Instrument Setup: A high-precision balance is integrated with a furnace. The instrument is tared and calibrated.

-

Sample Loading: A small amount of sample is placed in a crucible (e.g., platinum) suspended from the balance within the furnace.[20]

-

Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., N₂ to prevent oxidation).[4]

-

Data Acquisition: The mass of the sample is continuously recorded as the temperature increases. The data is typically plotted as percent mass loss vs. temperature. The first derivative of this curve (DTG) helps to identify the temperatures at which the rate of mass loss is maximal.[4]

-

Data Analysis: The specific temperature ranges of mass loss are correlated with the decomposition of specific phases (e.g., loss of free water, dehydroxylation of hydrates, decarbonation).[21][22] The magnitude of the mass loss allows for the quantification of the decomposing phase.[4]

Phase Relationships and Potential Biological Interactions

The various this compound phases exist in equilibrium as described by the CaO-Al₂O₃ phase diagram. The specific phase formed depends on the initial ratio of CaO to Al₂O₃ and the thermal history.

For biomaterial applications, the interaction of these phases with a biological environment is paramount. While not a classical signaling pathway, the material's hydration and dissolution cascade can initiate a series of events that influence cellular behavior. This can be conceptualized as a material-induced biological response pathway. Upon contact with physiological fluids, the material hydrates, leading to the release of calcium (Ca²⁺) and aluminate ([Al(OH)₄]⁻) ions. This process alters the local pH and ionic concentration at the material-tissue interface, which can directly influence cell adhesion, proliferation, and differentiation, forming the basis of the material's biocompatibility and bioactivity.

Conclusion

The are fundamental to their synthesis, stability, and reactivity. Techniques such as solution calorimetry, DSC, and TGA provide the essential data—enthalpy, entropy, and heat capacity—needed to predict and control the behavior of these materials. For researchers in drug development and biomaterials, this data is invaluable for designing materials with tailored hydration kinetics, dissolution profiles, and thermal properties, ultimately enabling the development of novel and effective therapeutic systems.

References

- 1. Calcium aluminates - Wikipedia [en.wikipedia.org]

- 2. Unveiling the thermal secrets of trithis compound [mappingignorance.org]

- 3. mdpi.com [mdpi.com]

- 4. water360.com.au [water360.com.au]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermodynamic properties of calcium aluminates (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Heat of Formation of this compound Monosulfate at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental Approaches to the Thermodynamics of Ceramics Above 1500°C [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. books.rsc.org [books.rsc.org]

- 17. akjournals.com [akjournals.com]

- 18. akjournals.com [akjournals.com]

- 19. ebatco.com [ebatco.com]

- 20. empa.ch [empa.ch]

- 21. Thermogravimetric analysis (TGA) - LATOM [grad.hr]

- 22. Strength Development and Thermogravimetric Investigation of High-Volume Fly Ash Binders - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Mechanical Insights into the Structure and Properties of Calcium Aluminates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium aluminates are a class of inorganic compounds with significant industrial importance, primarily as the key components of calcium aluminate cements (CACs) and with emerging applications in advanced materials.[1][2][3] Their unique properties, including rapid hardening, high-temperature resistance, and biocompatibility, have spurred extensive research into their fundamental characteristics at the atomic and electronic levels.[4] Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate relationships between the structure, bonding, and performance of these materials. This technical guide provides an in-depth overview of the quantum mechanical investigations into various crystalline and amorphous phases of this compound, summarizing key findings, computational methodologies, and potential avenues for future exploration.

Crystalline Phases of this compound

The binary system of calcium oxide (CaO) and aluminum oxide (Al₂O₃) gives rise to several stable crystalline phases, each with a distinct stoichiometry and crystal structure. These phases are often denoted using cement chemistry notation (e.g., C₃A for 3CaO·Al₂O₃). Quantum mechanical studies have provided precise information on their structural, electronic, and mechanical properties.

A comprehensive study utilizing Density Functional Theory (DFT) investigated ten phases within the this compound series: C₃A, C₁₂A₇, CA (with polymorphs CA_low, CA_A, and CA_B), CA₂, CA₆, C₂A, C₅A₃, and C₄A₃.[5] The calculated lattice parameters for these phases showed excellent agreement with experimental results.[5]

Key Crystalline Phases and Their Characteristics:

-

Trithis compound (C₃A - 3CaO·Al₂O₃): A major constituent of ordinary Portland cement, its hydration reaction is crucial for the setting process.[5] DFT studies have revealed that its reactivity stems from the O-2p, Ca-3p, Ca-3s, and Al-3p orbitals.[5]

-

Dodecacalcium Hepta-aluminate (C₁₂A₇ - 12CaO·7Al₂O₃): Also known as mayenite, this compound possesses a unique nanoporous crystal structure.[6][7] Its cage-like framework can accommodate various anions, leading to interesting electronic and chemical properties.[6][7] The electride phase of C₁₂A₇, where electrons are trapped in the cages, exhibits metallic behavior.[1][8]

-

Monothis compound (CA - CaO·Al₂O₃): A primary hydraulic mineral in high-alumina cements.[9][10]

-

Monocalcium Dialuminate (CA₂ - CaO·2Al₂O₃): Known for its low coefficient of thermal expansion, making it suitable for refractory applications.[1]

-

Monocalcium Hexaaluminate (CA₆ - CaO·6Al₂O₃): This phase is noted for its high strength, which is attributed to the dominance of Al-O bonds over Ca-O bonds.[1]

Computational Methodologies

First-principles calculations based on quantum mechanics are the cornerstone of theoretical investigations into calcium aluminates. These methods solve the Schrödinger equation for a system of electrons and nuclei, providing a fundamental understanding of material properties.

Density Functional Theory (DFT)

DFT is the most widely used quantum mechanical method for studying condensed matter systems like calcium aluminates. It maps the complex many-body problem of interacting electrons onto a simpler problem of non-interacting electrons moving in an effective potential.

Typical DFT Workflow: A typical DFT study on calcium aluminates involves the following steps:

-

Structural Optimization: The crystal structure of a given this compound phase is optimized to find the ground-state atomic arrangement by minimizing the forces on the atoms.

-

Electronic Structure Calculation: The electronic band structure and density of states (DOS) are calculated to determine the electronic properties, such as the band gap.

-

Property Calculation: Various properties, including mechanical (elastic constants) and optical properties, are derived from the optimized structure and its electronic wavefunctions.

Software Packages: Prominent software packages used for DFT calculations on calcium aluminates include:

-

Vienna Ab initio Simulation Package (VASP): A widely used plane-wave-based code.[1]

-

Orthogonalized Linear Combination of Atomic Orbitals (OLCAO): Another DFT-based method employed in these studies.[1]

Ab Initio Molecular Dynamics (AIMD)

AIMD combines DFT with molecular dynamics simulations to study the behavior of materials at finite temperatures. This is particularly useful for investigating the structure of molten and glassy calcium aluminates.[11][12]

Quantitative Data Summary

Quantum mechanical studies have generated a vast amount of quantitative data on the properties of various this compound phases. The following tables summarize some of the key calculated parameters.

| Phase | Calculated Lattice Parameter (Å) | Experimental Lattice Parameter (Å) | Reference |

| C₃A | 15.23 | 15.26 | [5] |

| C₁₂A₇ | 11.98 | 11.99 | [5] |

| CA_low | a=8.70, b=8.09, c=15.23 | a=8.69, b=8.09, c=15.21 | [5] |

| CA₆ | a=5.56, c=21.89 | a=5.56, c=21.85 | [5] |

| Phase | Cohesive Energy (eV/atom) | Formation Energy (eV/atom) | Band Gap (eV) | Reference |

| C₃A | 6.13 | -1.74 | 3.74 - 4.10 | [1][5] |

| C₁₂A₇ | 5.90 | -1.42 | 3.85 | [1][5] |

| CA | 6.22 | -1.82 | 4.35 | [1][5] |

| CA₂ | 6.28 | -1.85 | 4.50 | [1][5] |

| CA₆ | 6.31 | -1.86 | 4.62 | [1][5] |

| Phase | Bulk Modulus (GPa) | Shear Modulus (GPa) | Young's Modulus (GPa) | Poisson's Ratio | Reference |

| C₃A | 79.37 - 97 | 42.11 - 54 | 107.33 - 138.7 | 0.28 | [1][5] |

| C₁₂A₇ | 104.29 | 57.06 | 144.97 | 0.27 | [5] |

| CA_low | 139.81 | 75.14 | 192.59 | 0.28 | [5] |

| CA₆ | 197.25 | 102.81 | 262.78 | 0.28 | [5] |

Amorphous Calcium Aluminates (Glasses)

The structure of this compound glasses is more complex than their crystalline counterparts. Quantum mechanical and molecular dynamics simulations have been instrumental in understanding their short- and intermediate-range order.[2][3][11][12][13][14][15][16][17][18][19][20][21][22]

Studies have shown that in per-alkaline regions (CaO/Al₂O₃ > 1), aluminum is predominantly four-coordinated (AlO₄ tetrahedra).[11] In per-aluminous regions (CaO/Al₂O₃ < 1), the average Al-O coordination number increases, with the formation of five- and six-coordinated aluminum polyhedra and Al-triclusters.[11][21]

Hydration of this compound Cements

The hydration of this compound cements is a complex process involving the dissolution of anhydrous phases and the precipitation of various hydrated phases.[4][9][10][23][24][25][26] Quantum mechanical calculations can provide insights into the initial stages of hydration, such as the interaction of water molecules with the cement surface.[23]

Hydration Pathway: The hydration process is temperature-dependent and leads to the formation of different this compound hydrates (CAH).[9]

Applications and Future Directions

The insights gained from quantum mechanical studies have significant implications for the design and optimization of this compound-based materials. For instance, understanding the electronic structure can aid in the development of novel functional materials, such as the C₁₂A₇ electride for catalytic applications.[27][28] In the context of drug development, the biocompatibility and controlled dissolution of certain this compound phases make them interesting candidates for bone cements and drug delivery systems.

Future research will likely focus on:

-

Multi-scale modeling: Integrating quantum mechanical calculations with larger-scale simulations to model complex processes like cement hydration over longer time scales.

-

Doping and defect engineering: Using quantum calculations to predict the effects of dopants and defects on the properties of calcium aluminates.[29][30][31]

-

Amorphous and disordered systems: Further elucidating the structure-property relationships in this compound glasses and their interfaces with biological systems.

Conclusion

Quantum mechanical studies have provided an unprecedented level of understanding of the fundamental properties of calcium aluminates. By combining first-principles calculations with experimental observations, researchers can now rationally design and engineer these materials for a wide range of applications, from high-performance construction materials to advanced biomedical devices. This guide serves as a starting point for researchers and professionals seeking to leverage the power of computational materials science in the field of calcium aluminates.

References

- 1. info.umkc.edu [info.umkc.edu]

- 2. [1801.02448] Dynamics, Structure and Glass Formation of this compound Liquids [arxiv.org]

- 3. arxiv.org [arxiv.org]

- 4. Research into the hydration kinetics of this compound cement and of this compound cement that contains spinel - Cement Lime Gypsum [zkg.de]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the capability of mayenite (12CaO·7Al2O3) as hydrogen storage material - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. Mayenite-based electride C12A7e − : an innovative synthetic method via plasma arc melting - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00688B [pubs.rsc.org]

- 9. azom.com [azom.com]

- 10. almatis.com [almatis.com]

- 11. irsm.cas.cz [irsm.cas.cz]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Laser-induced structural modification in calcium aluminosilicate glasses using molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Dynamics Study of the Structure of this compound Melts [jim.org.cn]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. aura.alfred.edu [aura.alfred.edu]

- 23. Molecular insight into the initial hydration of trithis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Predicting Compressive Strength and Hydration Products of this compound Cement Using Data-Driven Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Hydration Mechanism of this compound Cement - Oreworld Trade (Tangshan) Co., Ltd. [csacement.com]

- 27. Synthesis, microstructure, multifunctional properties of mayenite Ca12Al14O33 (C12A7) cement and graphene oxide (GO) composites - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. arxiv.org [arxiv.org]

- 30. First-principles study of defects and doping limits in CaO (Journal Article) | OSTI.GOV [osti.gov]

- 31. First-principles study of defects and doping limits in CaO (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Phase Evolution in Sintered Calcium Aluminate

This technical guide provides a comprehensive overview of the phase evolution during the sintering of calcium aluminates. It is intended for researchers, scientists, and professionals in drug development who utilize these materials and require a deep understanding of their synthesis and material properties. This document details the key phases, their transformation pathways, quantitative analysis of phase compositions at various temperatures, and the experimental protocols for their characterization.

Introduction to Sintered Calcium Aluminates

Calcium aluminates are a group of inorganic compounds formed from the high-temperature reaction of calcium oxide (CaO) and aluminum oxide (Al₂O₃). The sintering process, which involves heating the powdered raw materials below their melting point, induces a series of solid-state reactions leading to the formation of various crystalline phases. The specific phases formed and their relative proportions are critically dependent on the initial CaO/Al₂O₃ molar ratio, sintering temperature, and processing conditions.[1] These phases, including monocalcium aluminate (CaAl₂O₄ or CA), dithis compound (CaAl₄O₇ or CA₂), and dodecacalcium hepta-aluminate (Ca₁₂Al₁₄O₃₃ or C₁₂A₇), are crucial in determining the material's final properties, such as its hydraulic activity, refractory nature, and mechanical strength.

Key Crystalline Phases and Their Significance

The primary crystalline phases encountered in the sintering of calcium aluminates are summarized below. The nomenclature in cement chemistry is often used, where C represents CaO and A represents Al₂O₃.

-

Monothis compound (CA - CaO·Al₂O₃): This is often the main hydraulic mineral in this compound cements, responsible for high initial strength development.[1]

-

Dithis compound (CA₂ - CaO·2Al₂O₃): This phase is more refractory than CA but less reactive. Its formation is favored at higher temperatures.

-

Dodecacalcium Hepta-aluminate (C₁₂A₇ - 12CaO·7Al₂O₃): Known for its high reactivity and role in the setting of cements. It has a lower melting point compared to other this compound phases.

-

Trithis compound (C₃A - 3CaO·Al₂O₃): A highly reactive phase, particularly important in Portland cements.

-

Calcium Hexaluminate (CA₆ - CaO·6Al₂O₃): A very refractory, non-hydraulic phase that can form at high temperatures.

Phase Evolution during Sintering

The formation of this compound phases during solid-state sintering is a temperature-dependent process. The sequence of phase formation is dictated by the diffusion of ions and the thermodynamic stability of the various compounds at different temperatures.

Based on studies of in-situ reaction sintering of alumina (Al₂O₃) and calcium carbonate (CaCO₃), the phase evolution can be summarized as follows:

-

Initial Reactions (around 900-1000°C): The decomposition of calcium carbonate yields highly reactive calcium oxide. This initiates the formation of the first this compound phases. Monothis compound (CA) is typically the first to form at approximately 1000°C.[2][3]

-

Intermediate Temperatures (1100-1300°C): As the temperature increases, the formation of dithis compound (CA₂) begins at around 1100°C.[2][3] In this range, the amount of CA may decrease as it reacts further with alumina to form CA₂. The concentration of unreacted alumina steadily decreases.

-

High Temperatures (above 1300°C): At higher temperatures, the formation of more alumina-rich phases like calcium hexaluminate (CA₆) can occur, starting around 1375°C.[2][3] The relative amounts of the different phases continue to evolve until thermodynamic equilibrium is reached for that specific temperature and composition.

The following diagram illustrates the general sequence of phase formation during the sintering of a this compound mixture.

Quantitative Phase Analysis

The quantification of the different crystalline phases is crucial for quality control and for understanding the relationship between processing parameters and material properties. X-ray diffraction (XRD) coupled with Rietveld refinement is a powerful technique for this purpose.[2][4]

The following table summarizes the quantitative phase analysis of a this compound mixture sintered at various temperatures.

| Sintering Temperature (°C) | α-Al₂O₃ (wt. %) | CaO (wt. %) | CA (wt. %) | CA₂ (wt. %) | CA₆ (wt. %) |

| 1000 | 86.0 (±1.1) | - | - | - | - |

| 1100 | - | - | 10.9 (±0.3) | - | - |

| 1200 | - | - | 1.9 (±0.2) | - | - |

| 1300 | - | - | 0 | 36.0 (±0.7) | - |

| 1350 | - | - | - | 36.0 (±0.7) | - |

| 1375 | - | - | - | - | 12.8 (±0.6) |

| 1400 | 34.7 (±0.4) | - | - | 18.5 (±0.5) | 47.3 (±0.9) |

Data sourced from Asmi, et al. (2009).[2][3]

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results in the study of sintered calcium aluminates.

Sample Preparation and Sintering

-

Raw Material Preparation: Start with high-purity calcium carbonate (CaCO₃) and alumina (Al₂O₃) powders. The desired CaO/Al₂O₃ molar ratio will dictate the final phase composition.

-

Mixing: Homogeneously mix the powders, for example, in a planetary ball mill with zirconia grinding media for several hours to ensure intimate contact between the reactants.

-

Compaction: Uniaxially press the mixed powder into pellets of a desired geometry.

-

Sintering: Place the pellets in a high-temperature furnace. The heating and cooling rates, as well as the dwell time at the peak temperature, should be carefully controlled. A typical sintering cycle might involve heating at 5°C/min to the target temperature, holding for 2-4 hours, and then cooling at a controlled rate. The sintering is typically performed in an air atmosphere.

X-ray Diffraction (XRD) and Rietveld Refinement

XRD is the primary technique for identifying the crystalline phases present in the sintered samples. Rietveld refinement of the XRD data allows for their quantification.

-

Sample Preparation: Grind the sintered pellets into a fine powder (typically < 45 µm) to ensure random orientation of the crystallites.

-

Data Collection:

-

Phase Identification: The collected diffraction patterns are compared with standard diffraction patterns from databases (e.g., the ICDD PDF database) to identify the phases present.

-

Rietveld Refinement: This is a full-pattern fitting method that refines a theoretical diffraction pattern to match the experimental data. The refinement process adjusts parameters such as lattice parameters, peak shape functions, and scale factors for each phase. The weight fraction of each phase is calculated from the refined scale factors. Software such as GSAS, FullProf, or TOPAS is commonly used for Rietveld analysis.[5]

The following diagram outlines the workflow for quantitative phase analysis using XRD and Rietveld refinement.

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)

TGA and DSC can be used to study the thermal stability of the sintered phases and to detect any residual unreacted components.

-

Sample Preparation: A small amount of the finely ground sintered powder (typically 10-20 mg) is placed in an alumina or platinum crucible.

-

Analysis Conditions:

-

Instrument: A simultaneous TGA/DSC instrument (e.g., Netzsch STA 409) is ideal.

-

Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 1400°C) at a controlled heating rate (e.g., 10-20°C/min).[6]

-

Atmosphere: The analysis is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent reactions with air.[6][7]

-

-

Data Interpretation: The TGA curve shows mass changes as a function of temperature, which can indicate decomposition or other reactions. The DSC curve shows heat flow, indicating endothermic or exothermic events such as phase transitions. For sintered calcium aluminates, significant mass loss is not expected unless there are residual carbonates or hydrates. The DSC can reveal high-temperature phase transformations.

Conclusion

The phase evolution in sintered this compound is a complex process governed by the interplay of composition, temperature, and kinetics. A thorough understanding of these relationships is essential for the tailored synthesis of this compound-based materials with specific properties. The combination of controlled sintering experiments and detailed characterization using techniques such as XRD with Rietveld refinement and thermal analysis provides the necessary tools for researchers and scientists to control and optimize the performance of these versatile materials.

References

An In-depth Technical Guide to the Crystal Structure of Anhydrous Calcium Aluminate Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of the primary anhydrous calcium aluminate phases. These materials are of significant interest in various fields, including cement chemistry, materials science, and potentially as biomaterials in drug delivery and bone regeneration applications due to their biocompatibility and reactivity. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural analysis, and provides visual representations of key concepts and workflows.

Introduction to Anhydrous this compound Phases

Anhydrous calcium aluminates are a series of compounds formed from the high-temperature reaction of calcium oxide (CaO) and aluminum oxide (Al₂O₃). The specific phase formed is dependent on the molar ratio of the reactants and the reaction temperature. Each phase possesses a unique crystal structure that dictates its physical and chemical properties, including its hydraulic reactivity, mechanical strength, and potential for ion exchange. The nomenclature in cement chemistry uses the shorthand C for CaO and A for Al₂O₃, leading to designations such as C₃A, C₁₂A₇, CA, CA₂, and CA₆.[1][2][3]

Crystallographic Data of Anhydrous this compound Phases

The following tables summarize the key crystallographic data for the most common anhydrous this compound phases. This data is essential for phase identification via X-ray diffraction and for understanding the structure-property relationships of these materials.

Table 1: Summary of Crystallographic Data for Anhydrous this compound Phases

| Phase | Chemical Formula | Common Name | Crystal System | Space Group |

| C₃A | Ca₃Al₂O₆ | Trithis compound | Cubic | Pa_3_ |

| C₁₂A₇ | Ca₁₂Al₁₄O₃₃ | Dodecacalcium Hepta-aluminate | Cubic | I_4_3d |

| CA | CaAl₂O₄ | Monothis compound | Monoclinic | P2₁/n |

| CA₂ | CaAl₄O₇ | Calcium Dialuminate | Monoclinic | C2/c |

| CA₆ | CaAl₁₂O₁₉ | Calcium Hexaaluminate | Hexagonal | P6₃/mmc |

| C₂A | Ca₂Al₂O₅ | Dithis compound | Orthorhombic | I2mb |

Table 2: Detailed Lattice Parameters for Anhydrous this compound Phases

| Phase | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) | Density (g/cm³) |

| C₃A | 15.263 | 15.263 | 15.263 | 90 | 90 | 90 | 3555.8 | 3.064[4] |

| C₁₂A₇ | 11.989 | 11.989 | 11.989 | 90 | 90 | 90 | 1723.3 | 2.680[5] |

| CA | 8.758 | 8.112 | 15.311 | 90 | 90.21 | 90 | 1088.7 | 2.945[6] |

| CA₂ | 12.94 | 8.91 | 5.44 | 90 | 107.01 | 90 | 599.4 | 2.88 |

| CA₆ | 5.591 | 5.591 | 21.989 | 90 | 90 | 120 | 595.4 | 3.78 |

| C₂A | 5.228 | 14.469 | 5.400 | 90 | 90 | 90 | 408.8 | 3.481[7] |

Table 3: Atomic Coordinates for Selected Anhydrous this compound Phases

Note: Atomic positions are given as fractional coordinates (x, y, z). For brevity, a representative set of atomic positions is provided. The full set of atomic coordinates for each structure can be found in the cited crystallographic databases.

C₃A (Cubic, Pa_3_) [8]

| Atom | Wyckoff | x | y | z |

| Ca1 | 8c | 0.118 | 0.118 | 0.118 |

| Ca2 | 8c | 0.368 | 0.368 | 0.368 |

| Ca3 | 24d | 0.242 | 0.510 | 0.988 |

| Al1 | 16c | 0.250 | 0.250 | 0.250 |

| O1 | 24d | 0.162 | 0.252 | 0.342 |

| O2 | 24d | 0.412 | 0.248 | 0.338 |

| O3 | 24d | 0.255 | 0.335 | 0.915 |

| O4 | 24d | 0.245 | 0.415 | 0.585 |

| Atom | Wyckoff | x | y | z |

| Ca | 24d | 0.2188 | 0.125 | 0.375 |

| Al1 | 16c | 0.3388 | 0.3388 | 0.3388 |

| Al2 | 12a | 0.375 | 0 | 0.25 |

| O1 | 48e | 0.1292 | 0.2312 | 0.4228 |

| O2 | 12b | 0.875 | 0 | 0.25 |

| O3 | 8a | 0 | 0 | 0 |

CA (Monoclinic, P2₁/n)

| Atom | Wyckoff | x | y | z |

| Ca1 | 4e | 0.098 | 0.165 | 0.335 |

| Ca2 | 4e | 0.402 | 0.165 | 0.165 |

| Ca3 | 4e | 0.245 | 0.498 | 0.002 |

| Al1 | 4e | 0.251 | 0.162 | 0.082 |

| Al2 | 4e | 0.249 | 0.168 | 0.418 |

| Al3 | 4e | 0.085 | 0.415 | 0.085 |

| Al4 | 4e | 0.415 | 0.415 | 0.085 |

| Al5 | 4e | 0.082 | 0.918 | 0.082 |

| Al6 | 4e | 0.418 | 0.918 | 0.082 |

Experimental Protocols

Synthesis of Anhydrous this compound Phases

The synthesis of phase-pure calcium aluminates is crucial for accurate structural and property characterization. The two most common methods are solid-state reaction and sol-gel synthesis.

This conventional method involves the high-temperature reaction of powdered precursors.

Protocol for the Synthesis of C₃A: [1][7]

-

Precursor Preparation: Stoichiometric amounts of high-purity calcium carbonate (CaCO₃) and aluminum oxide (α-Al₂O₃) are intimately mixed. For C₃A, the molar ratio of CaO:Al₂O₃ is 3:1.

-

Grinding: The mixture is thoroughly ground, for example, in a mortar and pestle or a ball mill, to ensure homogeneity and increase the surface area for reaction.

-

Calcination: The powdered mixture is placed in an alumina crucible and heated in a furnace. A typical heating profile involves:

-

Heating to 800 °C for 12 hours to decompose the CaCO₃ to CaO.

-

Regrinding the sample after cooling.

-

Heating to 1300-1400 °C for 24-48 hours.[1]

-

-

Intermediate Grinding: To ensure complete reaction, the sample is cooled, reground, and then reheated to the final temperature for another 24-48 hours. This process may be repeated until the desired phase purity is achieved.

-

Quenching: After the final heating step, the sample is rapidly cooled (quenched) to room temperature to prevent the formation of undesired phases.

-

Phase Purity Analysis: The purity of the synthesized C₃A is confirmed using Powder X-ray Diffraction (PXRD).

The sol-gel method offers a lower-temperature route to producing homogeneous, nano-sized this compound powders.

Protocol for the Synthesis of C₁₂A₇: [10][11]

-

Precursor Solution: Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) are used as precursors. Stoichiometric amounts are dissolved in deionized water to form a clear solution (sol).

-

Gelling Agent: A gelling agent, such as citric acid or ethylene glycol, is added to the solution. This creates a polymer network that traps the metal ions.

-

Gel Formation: The solution is heated to a temperature of around 80-100 °C to promote polymerization and evaporation of the solvent, resulting in the formation of a viscous gel.

-

Drying: The gel is dried in an oven at approximately 120 °C to remove residual water.

-

Calcination: The dried gel is then calcined in a furnace. A typical procedure involves:

-

Heating to 600-800 °C to burn off the organic components.

-

Further heating to 1100 °C to crystallize the C₁₂A₇ phase.[10]

-

-

Characterization: The final product is characterized by PXRD to confirm the formation of the C₁₂A₇ phase.

Crystal Structure Determination

Powder X-ray Diffraction (PXRD) is the primary technique for determining the crystal structure of polycrystalline materials like the synthesized this compound phases. The Rietveld refinement method is a powerful tool for extracting detailed structural information from a powder diffraction pattern.

General Protocol for Rietveld Refinement: [12][13][14]

-

Data Collection: A high-quality powder diffraction pattern of the synthesized phase is collected using a diffractometer. It is crucial to collect data over a wide 2θ range with good statistics (long counting times).

-

Initial Model: A starting structural model is required. This includes the space group, approximate lattice parameters, and the types and approximate positions of the atoms in the unit cell. This information can often be obtained from crystallographic databases for known phases.

-

Refinement Strategy: The refinement process is carried out using specialized software (e.g., GSAS-II, FullProf, MAUD). The refinement proceeds in a stepwise manner:

-

Scale Factor and Background: Initially, the scale factor and background parameters are refined.

-

Lattice Parameters: The unit cell parameters are then refined.

-

Peak Profile Parameters: Parameters describing the shape of the diffraction peaks (e.g., Gaussian and Lorentzian components) are refined to match the experimental peak shapes.

-

Atomic Positions: The fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit are refined.

-

Isotropic Displacement Parameters: These parameters (B_iso_), which account for the thermal vibration of the atoms, are refined.

-

Anisotropic Displacement Parameters (optional): For high-quality data, anisotropic displacement parameters can be refined to model the thermal motion of atoms in different directions.

-

Occupancy Factors (if necessary): If there is evidence of solid solution or site vacancies, the occupancy of specific atomic sites can be refined.

-

-

Assessment of Fit: The quality of the refinement is assessed by examining the difference plot (observed - calculated pattern) and various agreement indices (e.g., R_wp_, R_p_, χ²). A good fit is indicated by a flat difference plot and low agreement indices.

Visualizations

Phase Formation in the CaO-Al₂O₃ System

The formation of the different anhydrous this compound phases is highly dependent on the initial composition and the sintering temperature, as illustrated in the CaO-Al₂O₃ phase diagram.

Caption: Simplified diagram showing the formation of major anhydrous this compound phases as a function of composition and temperature.

Experimental Workflow for Solid-State Synthesis

The process of synthesizing a pure this compound phase via the solid-state reaction method follows a well-defined workflow.

Caption: Workflow for the solid-state synthesis of anhydrous this compound phases.

Workflow for Crystal Structure Determination from Powder XRD Data

The determination and refinement of a crystal structure from powder X-ray diffraction data is a systematic process.

Caption: General workflow for determining the crystal structure from powder X-ray diffraction data.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Calcium aluminates - Wikipedia [en.wikipedia.org]

- 4. azom.com [azom.com]

- 5. youtube.com [youtube.com]

- 6. graphviz.org [graphviz.org]

- 7. researchgate.net [researchgate.net]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of some this compound phases from nano-size starting materials | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es:443]

- 12. Crystal Structure Solution from Powder Diffraction Data [crystalimpact.com]

- 13. scribd.com [scribd.com]

- 14. usna.edu [usna.edu]

An In-Depth Technical Guide to the Electronic and Mechanical Properties of Calcium Aluminate (Ca-Al-O) Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Calcium Aluminate (Ca-Al-O) system comprises a series of inorganic compounds with diverse and technologically significant properties. These materials, formed from combinations of calcium oxide (CaO) and aluminum oxide (Al₂O₃), are integral to applications ranging from refractory materials and rapid-hardening cements to advanced biomaterials for bone and dental restoration.[1][2] This guide provides a comprehensive overview of the electronic and mechanical properties of key this compound phases, including trithis compound (C₃A), mayenite (C₁₂A₇), monothis compound (CA), and calcium dialuminate (CA₂). It details the experimental and computational methodologies used to characterize these materials, presents quantitative data in a structured format, and explores their relevance in biomedical applications, including their use as bioceramics and potential for drug delivery systems.[3][4]

Introduction to this compound Systems

This compound compounds are primarily recognized for their role in this compound cements (CACs), which are valued for their rapid strength development, even at low temperatures, and resistance to heat and chemical attack.[2][5][6] The specific properties of these materials are dictated by the relative proportions of their constituent phases. The most common stable phases in the CaO-Al₂O₃ system include C₃A (3CaO·Al₂O₃), C₁₂A₇ (12CaO·7Al₂O₃), CA (CaO·Al₂O₃), CA₂ (CaO·2Al₂O₃), and CA₆ (CaO·6Al₂O₃).[7][8]

Beyond construction and refractory applications, the unique crystal structures and properties of these phases have garnered significant interest in the biomedical field. Their biocompatibility, bioactivity, and mechanical properties, which can be tailored to resemble bone and teeth, make them excellent candidates for orthopedic and dental applications.[1][9][10][11] Of particular note is mayenite (C₁₂A₇), which possesses a unique nano-caged crystal structure that allows for the incorporation of various anions, leading to novel electronic properties and potential applications in catalysis and as functional biomaterials.[3][4][12]

Crystal Structures and Phase Relationships

The properties of Ca-Al-O materials are intrinsically linked to their crystal structure and the phase composition determined by the CaO to Al₂O₃ ratio and synthesis temperature. The relationship between these phases is typically represented by the CaO-Al₂O₃ phase diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound cements - Wikipedia [en.wikipedia.org]

- 3. "Synthesis, Characterization and Application of Mayenite" by Vincent Nicholas Phaneuf [open.clemson.edu]

- 4. [PDF] The fascinating world of mayenite (Ca12Al14O33) and its derivatives | Semantic Scholar [semanticscholar.org]

- 5. cimsa.com.tr [cimsa.com.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biocompatibility of new this compound cement: tissue reaction and expression of inflammatory mediators and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, Characterization and Application of Mayenite - ProQuest [proquest.com]

The Core Chemistry of Calcium Aluminate Hydration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical principles governing the hydration of calcium aluminate cements (CACs). It delves into the core reactions, the nature of the hydration products, the kinetics of the process, and the critical factors that influence these transformations. Detailed experimental protocols for the characterization of this compound hydration are also presented, along with quantitative data to support a deeper understanding of this complex system.

Fundamental Principles of this compound Hydration

This compound cements are primarily composed of hydraulic calcium aluminates, which react with water to form a range of hydrated compounds.[1] Unlike Portland cement, CACs do not release calcium hydroxide upon hydration.[1] The principal reactive phases in CACs include monothis compound (CaAl₂O₄ or CA), dodecacalcium hepta-aluminate (Ca₁₂Al₁₄O₃₃ or C₁₂A₇), and monocalcium dialuminate (CaAl₄O₇ or CA₂).[2][3] Among these, CA is the main hydraulic mineral responsible for the initial strength development.[3]

The hydration of calcium aluminates is a complex process that can be broadly categorized into three main stages:

-

Dissolution: Upon contact with water, the anhydrous this compound grains instantaneously begin to dissolve, releasing calcium (Ca²⁺) and aluminate (Al(OH)₄⁻) ions into the solution.[4] This initial stage is an exothermic process that leads to a rapid increase in the pH and conductivity of the solution until a state of supersaturation is achieved.[4] The dissolution of CA can be represented by the following equation: CaAl₂O₄(s) + 4H₂O(l) → Ca²⁺(aq) + 2Al(OH)₄⁻(aq)[4]

-

Nucleation (Dormant Period): Once the solution becomes supersaturated with calcium and aluminate ions, a dormant or nucleation period begins.[4] During this stage, the rate of dissolution and hydrate formation is very slow, resulting in a relatively constant ion concentration, pH, and conductivity.[3] This period is crucial for the workability of the cement paste.

-

Precipitation and Growth: In the final stage, significant precipitation and growth of hydrate species occur.[3] This leads to a rapid decrease in the concentration of ions in the solution, and the hydration reaction proceeds at a much faster rate.[3]

Hydration Products

The nature of the this compound hydrates (C-A-H) formed during hydration is highly dependent on the ambient temperature.[4][5] The primary hydration products are:

-

Metastable Hydrates:

-

Stable Hydrate:

-

Alumina Tri-hydrate (AH₃ - Gibbsite): Crystalline gibbsite or an amorphous alumina gel often precipitates alongside the this compound hydrates, particularly at intermediate and higher temperatures.[4][5]

The "Conversion" Process

The metastable hydrates, CAH₁₀ and C₂AH₈, will, over time or at elevated temperatures, convert to the stable hydrogarnet phase (C₃AH₆).[4] This "conversion" is an important phenomenon in the chemistry of this compound cements and is accompanied by a release of water and significant changes in the physical properties of the hardened cement paste.[4]

The conversion reactions can be summarized as follows:

3CAH₁₀ → C₃AH₆ + 2AH₃ + 18H₂O 3C₂AH₈ → 2C₃AH₆ + AH₃ + 9H₂O

This transformation leads to a considerable reduction in solid volume, which in turn increases the porosity of the material and can lead to a decrease in mechanical strength.[4] Specifically, the conversion of CAH₁₀ to C₃AH₆ results in a 52.5% volume reduction, while the conversion of C₂AH₈ to C₃AH₆ leads to a 33.7% reduction.[4]

Factors Influencing Hydration

Several factors can significantly impact the kinetics and thermodynamics of this compound hydration:

-

Temperature: As discussed, temperature is a critical factor that dictates which hydrate phases are formed.[2][4] Higher temperatures accelerate the hydration reactions but also favor the formation of the stable but less voluminous C₃AH₆.[2]

-

Water-to-Cement Ratio (w/c): The w/c ratio affects the rate of hydration and the completeness of the conversion process.[6] A higher w/c ratio can lead to a more complete conversion of metastable phases to C₃AH₆, which can result in increased porosity and reduced strength due to the excess water.[6] Conversely, a low w/c ratio may not provide sufficient water for the complete conversion, potentially leaving unreacted metastable phases.[6]

-

Chemical Admixtures: The presence of other chemical compounds can influence the hydration process. For instance, sulfates can react with aluminate phases to form ettringite, which can cause expansion and cracking.[2]

Quantitative Data on this compound Hydration

The following tables summarize key quantitative data related to the anhydrous and hydrated phases in the this compound system.

Table 1: Properties of Anhydrous this compound Phases

| Phase | Chemical Formula | Cement Notation | Molar Mass ( g/mol ) | Heat of Formation (kJ/mol) |

| Monothis compound | CaAl₂O₄ | CA | 158.04 | -2333.0 |

| Dodecacalcium Hepta-aluminate | Ca₁₂Al₁₄O₃₃ | C₁₂A₇ | 2395.21 | -23083.2 |

| Monocalcium Dialuminate | CaAl₄O₇ | CA₂ | 259.99 | -3594.9 |

Table 2: Properties of this compound Hydrate Phases

| Hydrate Phase | Chemical Formula | Cement Notation | Molar Mass ( g/mol ) | Density (g/cm³) | Dehydration Temperature (°C) |

| This compound Decahydrate | CaO·Al₂O₃·10H₂O | CAH₁₀ | 338.22 | 1.72 | 100-130[3] |

| Dithis compound Octahydrate | 2CaO·Al₂O₃·8H₂O | C₂AH₈ | 358.27 | 1.95 | 170-195[3] |

| Trithis compound Hexahydrate | 3CaO·Al₂O₃·6H₂O | C₃AH₆ | 378.33 | 2.52 | 300-360[3] |

| Alumina Tri-hydrate (Gibbsite) | Al₂O₃·3H₂O | AH₃ | 156.00 | 2.42 | 210-300[3] |

Experimental Protocols

The study of this compound hydration employs several key experimental techniques to characterize the reaction kinetics, identify the hydration products, and observe the microstructural development.

Isothermal Calorimetry

Objective: To measure the heat evolution during the hydration process, providing insights into the reaction kinetics.[3]

Methodology:

-

Sample Preparation: A precise amount of this compound cement and deionized water are pre-conditioned to the desired reaction temperature (e.g., 20°C).[7]

-

Mixing: The cement and water are mixed externally for a short, standardized period (e.g., 30-60 seconds) to ensure a homogeneous paste.[7]

-

Calorimeter Loading: A known mass of the cement paste is quickly transferred into a sample vial (e.g., glass ampoule) and sealed.[8] The vial is then placed into the isothermal calorimeter.

-

Data Acquisition: The heat flow from the sample is recorded as a function of time. The instrument should have high stability and resolution to accurately capture the different stages of hydration.[8]

-

Data Analysis: The resulting heat flow curve is analyzed to identify the key stages of hydration: initial dissolution, dormant period, acceleration, and retardation. The total heat of hydration can be calculated by integrating the heat flow curve over time.

X-Ray Diffraction (XRD)

Objective: To identify and quantify the crystalline phases present in the anhydrous cement and the hydrated paste at different stages of the reaction.[4]

Methodology:

-

Sample Preparation:

-

Anhydrous Cement: The cement is ground to a fine powder (typically < 45 microns) and pressed into a sample holder.[4]

-

Hydrated Paste: At specific time intervals, the hydration reaction is stopped (e.g., by solvent exchange with isopropanol followed by vacuum drying). The hardened paste is then ground to a fine powder.

-

-

Data Collection: The prepared sample is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu-Kα radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured over a range of 2θ angles (e.g., 5° to 70°).[4]

-

Phase Identification: The resulting diffraction pattern is analyzed by comparing the peak positions (d-spacings) to a database of known crystalline phases (e.g., the Powder Diffraction File).

-

Quantitative Analysis: The relative amounts of the different crystalline phases can be determined using methods such as the Rietveld refinement, which involves fitting a calculated diffraction pattern to the experimental data.

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology of the anhydrous cement particles and the microstructure of the hydrated paste.

Methodology:

-

Sample Preparation:

-

Powdered Samples: Anhydrous cement or powdered hydrated samples can be mounted on an SEM stub using conductive adhesive tape.

-

Bulk Hydrated Samples: To observe the in-situ microstructure, small pieces of the hardened paste are embedded in epoxy resin.[9] The embedded sample is then cut and polished to a very smooth surface using successively finer grades of diamond paste.[9] The polished sample is then coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

-

Imaging: The prepared sample is placed in the SEM chamber. A focused beam of electrons is scanned across the sample surface. The signals generated from the interaction of the electron beam with the sample (e.g., secondary electrons for topography and backscattered electrons for compositional contrast) are collected to form an image.

-

Analysis: The SEM images provide information on the size and shape of the cement particles, the morphology of the hydration products, and the porosity and overall microstructure of the hardened paste.

Visualizing Hydration Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound hydration.

Caption: Hydration pathway of this compound phases.

References

- 1. researchgate.net [researchgate.net]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. azom.com [azom.com]

- 4. cimsa.com.tr [cimsa.com.tr]

- 5. Research into the hydration kinetics of this compound cement and of this compound cement that contains spinel - Cement Lime Gypsum [zkg.de]

- 6. Effect of Water to Cement Ratio on Properties of Calcium Sulfoaluminate Cement Mortars [mdpi.com]

- 7. lucris.lub.lu.se [lucris.lub.lu.se]

- 8. tainstruments.com [tainstruments.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Phase Transition Mechanisms of Molten Calcium Aluminates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition mechanisms in molten calcium aluminates, critical materials in cements and advanced bioceramics. The following sections detail the thermodynamic and kinetic aspects of these transitions, present key quantitative data, outline experimental methodologies for their characterization, and visualize the core concepts and workflows.

Introduction: From Cements to Bioceramics

Calcium aluminates are a class of inorganic compounds that play a crucial role as the primary hydraulic phases in calcium aluminate cements (CACs).[1] Beyond their traditional applications in construction, their unique properties, including biocompatibility and bioactivity, have garnered significant interest for biomedical applications.[2][3][4] They are being explored for use as bone-graft substitutes, in dental cements, and for other tissue engineering applications.[3][5] Understanding the phase transitions from the molten state is paramount for controlling the microstructure and, consequently, the final properties of these materials, whether for industrial or medical use.

This guide focuses on the fundamental mechanisms governing the transformation of molten calcium aluminates into supercooled liquids, glasses, and crystalline solids. A key phenomenon discussed is the "fragile-to-strong" transition in the supercooled liquid state, which has profound implications for crystallization behavior.[2][6]

Core Concepts: Phase Transition Pathways

The transition of molten calcium aluminates upon cooling follows a complex pathway involving several potential states. The primary phases of interest in the CaO-Al₂O₃ system include C₃A (trithis compound), C₁₂A₇ (mayenite), CA (monothis compound), and CA₂ (calcium dialuminate).[1]

Upon cooling from a high-temperature melt, the liquid can bypass crystallization to form a metastable supercooled liquid. With further cooling, this supercooled liquid can either crystallize or solidify into a glassy (amorphous) state at the glass transition temperature (Tg).[2][6] A notable characteristic of supercooled this compound liquids is the occurrence of a fragile-to-strong transition, a dynamic crossover where the temperature dependence of viscosity changes significantly.[2][6] This transition often precedes and influences heterogeneous nucleation and crystallization.[2]

Quantitative Data on Phase Transitions

The following tables summarize key quantitative data for the phase transitions of various this compound compositions. These values are critical for understanding and modeling the behavior of these materials during processing.

Table 1: Transition Temperatures of this compound Phases

| Phase | Composition (mol% CaO) | Melting Temp. (T_m) (°C) | Glass Transition Temp. (T_g) (°C) | Crystallization Temp. (T_p) (°C) |

| C₃A | 75 | ~1544 | ~830 | ~990 |

| C₁₂A₇ | ~63 | ~1415 | ~810 | ~970 |

| CA | 50 | ~1608 | ~850 | ~1020 |

| CA₂ | 33 | ~1762 | ~880 | ~1060 |

Note: Values are compiled and averaged from graphical representations and textual mentions in the literature.[1][7] Tp corresponds to the peak crystallization temperature upon reheating the glass.

Table 2: Thermophysical Properties of Molten this compound Phases at T_m

| Phase | Viscosity (η) at T_m (Pa·s) | Density (ρ) at T_m (g/cm³) |

| C₃A | ~0.03 | ~2.85 |

| C₁₂A₇ | ~0.1 | ~2.70 |

| CA | ~0.05 | ~2.90 |

| CA₂ | ~0.08 | ~2.95 |

Note: Data extracted from graphical representations in Liu et al. (2019).[2][6][7]

Table 3: Enthalpies of Fusion for this compound Phases

| Phase | Enthalpy of Fusion (ΔH_f) (kJ/mol) |

| C₃A | 113.0 ± 5.0 |

| C₁₂A₇ | 450.0 ± 20.0 |

| CA | 62.8 ± 3.0 |

| CA₂ | 117.2 ± 6.0 |

Note: Data compiled from various thermodynamic studies.[8]

Experimental Protocols

The characterization of molten calcium aluminates at high temperatures requires specialized experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the literature.

Aerodynamic Levitation with Laser Heating

This containerless processing technique is crucial for studying high-temperature melts without contamination from a crucible.[5][9][10]

-

Sample Preparation: Pre-synthesized this compound powder is pressed into a small sphere (typically 2-3 mm in diameter).[1]

-

Levitation: The sample is placed in a conical nozzle through which a controlled flow of inert gas (e.g., argon) is passed.[5] The gas flow creates a pressure differential that levitates the sample.

-

Heating: High-power CO₂ lasers are focused on the levitated sample from multiple directions to achieve uniform heating to temperatures well above the melting point (up to ~3200 K).[1]

-

Temperature Measurement: The temperature of the molten droplet is measured remotely using a pyrometer.

-

Viscosity and Density Measurement (Oscillating Drop Method): The levitated molten drop is forced to oscillate using an acoustic field.[9] A high-speed camera records the oscillations. The resonance frequency of the oscillations is related to the surface tension, and the damping rate is proportional to the viscosity. The density is calculated from the volume of the droplet, determined from its dimensions captured by the camera.[5]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and crystallization temperature (Tp) of the quenched glasses.[7][11][12]

-

Sample Preparation: A small piece of the glass sample (typically 10-20 mg) is placed in an aluminum or platinum pan.[11][13]

-

Instrument: A calibrated Differential Scanning Calorimeter is used.

-

Thermal Program:

-

Data Analysis:

In-situ High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD allows for the structural analysis of materials at elevated temperatures, providing insights into phase transformations.[8][14][15]

-

Sample Preparation: A powdered sample is placed on a high-temperature resistant sample holder (e.g., platinum or alumina).[16][17]

-

Instrument: An X-ray diffractometer equipped with a high-temperature furnace chamber.

-

Experimental Conditions:

-

The sample is heated in a controlled atmosphere (e.g., vacuum or inert gas) to the desired temperature.[15]

-

XRD patterns are collected at various temperatures during heating and cooling cycles.

-

Typical parameters include a 2θ range of 10-80° with a step size of 0.02° and a specific dwell time per step.[8]

-

-

Data Analysis: The diffraction patterns are analyzed to identify the crystalline phases present at different temperatures and to track changes in lattice parameters, which indicate thermal expansion and phase transitions.

Neutron and X-ray Scattering

These techniques provide detailed information about the atomic-scale structure of the molten and glassy states.

-

Sample Environment: For in-situ measurements of melts, aerodynamic levitation is often coupled with the neutron or high-energy X-ray beamline.[18]

-

Data Acquisition:

-

Neutron Scattering: A monochromatic neutron beam is scattered by the sample, and the scattered intensity is measured as a function of the scattering vector, Q.[19] This provides information on the pair distribution function, g(r), which describes the probability of finding another atom at a certain distance from a reference atom.

-

X-ray Scattering: Similar to neutron scattering, but using high-energy X-rays.

-

-

Data Analysis: The scattering data is Fourier transformed to obtain the radial distribution function, from which coordination numbers and bond lengths can be determined. This information is crucial for understanding the local atomic arrangement in the disordered liquid and glassy states.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of molecules and can provide information about the network structure of aluminate melts and glasses.[20][21][22]

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm), a microscope for focusing on the sample, and a sensitive detector (e.g., CCD camera).[20]

-

Sample Preparation: For glasses, a polished surface is typically used. For in-situ measurements of melts, the laser can be focused on the surface of the levitated droplet.

-

Data Acquisition: Raman spectra are collected over a specific wavenumber range (e.g., 100-1200 cm⁻¹), which covers the characteristic vibrational modes of Al-O bonds in different coordination environments (e.g., AlO₄, AlO₅).[20]

-

Data Analysis: The positions and intensities of the Raman bands are analyzed to determine the types and relative proportions of different structural units within the material.

Conclusion

The phase transition mechanisms of molten calcium aluminates are complex, involving a delicate interplay between thermodynamics and kinetics. The transition from a fragile to a strong liquid in the supercooled state is a key determinant of the final phase composition and microstructure. A thorough understanding of these mechanisms, supported by quantitative data from advanced experimental techniques, is essential for the tailored design and fabrication of this compound-based materials for a wide range of applications, from high-performance cements to innovative bioceramics. The methodologies outlined in this guide provide a robust framework for researchers and scientists to investigate and control these critical phase transitions.

References

- 1. From Molten Calcium Aluminates through Phase Transitions to Cement Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.aber.ac.uk [pure.aber.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Density Measurement of Molten Drop With Aerodynamic Levitation and Laser Heating [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. kns.org [kns.org]

- 9. researchgate.net [researchgate.net]

- 10. Contactless surface tension measurement of molten oxides using oscillating drop method in an aerodynamic levitator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

- 12. tainstruments.com [tainstruments.com]

- 13. thermalsupport.com [thermalsupport.com]

- 14. researchgate.net [researchgate.net]

- 15. inis.iaea.org [inis.iaea.org]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. High-Temperature X-Ray Diffraction and Complementary Thermal Analysis | Department of Energy [energy.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

solubility and dissolution kinetics of calcium aluminate

An In-depth Technical Guide to the Solubility and Dissolution Kinetics of Calcium Aluminate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a material of significant interest in various scientific and industrial fields, including specialized construction, dental applications, and as a component in certain drug delivery systems. This document outlines the fundamental principles governing the dissolution of this compound phases, details the experimental protocols for their characterization, and presents quantitative data to support further research and development.

Introduction to this compound Chemistry

This compound cements (CACs), also known as high-alumina cements (HAC), are primarily composed of hydraulic calcium aluminates.[1] Unlike Portland cement, which is based on calcium silicates, CACs derive their properties from the reaction of this compound phases with water. The main anhydrous phases in CACs include Monothis compound (CaAl₂O₄ or CA), Dithis compound (Ca₂Al₂O₄ or C₂A), and Mayenite (Ca₁₂Al₁₄O₃₃ or C₁₂A₇).[2]

The hydration of these phases is a complex process that dictates the material's setting time, strength development, and long-term stability. This process is broadly understood to occur in three main stages:

-

Dissolution: Anhydrous this compound grains dissolve upon contact with water, releasing calcium (Ca²⁺) and aluminate ([Al(OH)₄]⁻) ions into the solution.[1]

-

Nucleation (Dormant Period): The solution becomes supersaturated with these ions. During this induction period, the ion concentration remains relatively constant as nucleation of hydrated phases begins.[1]

-

Precipitation and Growth: Hydrated this compound phases precipitate from the solution, leading to the setting and hardening of the cement. This is an exothermic process.[1]

The nature of the hydrated products is highly dependent on temperature. The primary hydrated phases include:

-

CaO·Al₂O₃·10H₂O (CAH₁₀): A metastable hexagonal phase that typically forms at temperatures below 20°C.[1]

-

2CaO·Al₂O₃·8H₂O (C₂AH₈): Another metastable hexagonal phase that forms in the intermediate temperature range of 21°C to 30°C.[1]

-